
Alkyne-PEG(4)-Val-Ala-PAB-PNP
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Alkyne-PEG(4)-Val-Ala-PAB-PNP is a useful research compound. Its molecular formula is C36H48N4O13 and its molecular weight is 744.8 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Chemical Composition and Properties
- Molecular Formula : C36H48N4O13
- Molecular Weight : 744.8 g/mol
- CAS Number : 2348405-90-1
The compound consists of an alkyne group, a polyethylene glycol (PEG) chain, a valine-alanine dipeptide, and a para-aminobenzoic acid (PAB) moiety. The alkyne group is crucial for click chemistry applications, particularly in the copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, which facilitates the formation of stable triazole linkages with azide-containing molecules .
Bioconjugation
This compound serves as an effective linker in the synthesis of bioconjugates. Its ability to react with azides allows for the creation of complex biomolecules that can be used for various applications:
- Targeted Drug Delivery : By modifying the surface of drugs or nanoparticles, this compound enhances the specificity and efficacy of drug delivery systems. It can improve pharmacokinetics and reduce systemic toxicity by ensuring that therapeutic agents are delivered directly to target cells .
- Antibody-Drug Conjugates (ADCs) : The compound is integral in developing ADCs that selectively deliver cytotoxic drugs to cancer cells. The cleavable nature of the linker allows for controlled release once the ADC is internalized by the target cell, minimizing damage to healthy tissues .
Performance in ADCs
A study investigated various dipeptide-based linkers in ADCs targeting tenascin-C. The results showed that ADCs employing this compound exhibited significantly better stability and anticancer effects when tested in mice models bearing human epidermoid carcinoma .
Therapeutic Window Expansion
ADCs utilizing this compound have been noted for their ability to expand the therapeutic window between the minimum effective dose and maximum tolerated dose. This characteristic is particularly beneficial in clinical settings where traditional chemotherapeutics often lead to severe side effects due to lack of specificity .
Properties
IUPAC Name |
[4-[[(2S)-2-[[(2S)-3-methyl-2-[3-[2-[2-[2-(2-prop-2-ynoxyethoxy)ethoxy]ethoxy]ethoxy]propanoylamino]butanoyl]amino]propanoyl]amino]phenyl]methyl (4-nitrophenyl) carbonate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C36H48N4O13/c1-5-15-47-17-19-49-21-23-51-24-22-50-20-18-48-16-14-32(41)39-33(26(2)3)35(43)37-27(4)34(42)38-29-8-6-28(7-9-29)25-52-36(44)53-31-12-10-30(11-13-31)40(45)46/h1,6-13,26-27,33H,14-25H2,2-4H3,(H,37,43)(H,38,42)(H,39,41)/t27-,33-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JKIBVGCNVYGTPQ-CMVGPNDKSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)NC(C)C(=O)NC1=CC=C(C=C1)COC(=O)OC2=CC=C(C=C2)[N+](=O)[O-])NC(=O)CCOCCOCCOCCOCCOCC#C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)NC1=CC=C(C=C1)COC(=O)OC2=CC=C(C=C2)[N+](=O)[O-])NC(=O)[C@H](C(C)C)NC(=O)CCOCCOCCOCCOCCOCC#C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C36H48N4O13 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
744.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.